

Application Notes and Protocols for P34cdc2 Kinase Phosphorylation Assays

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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

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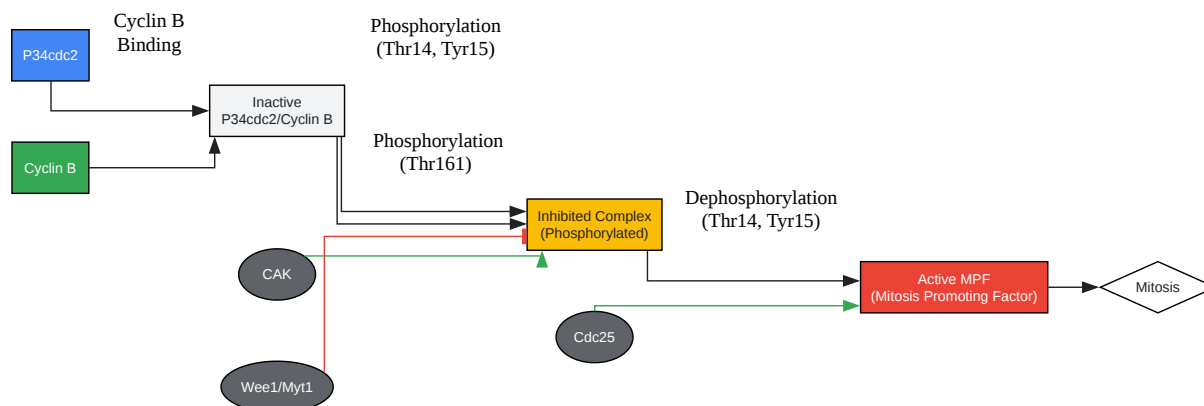
Introduction

P34cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a key serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3][4] Its activity is fundamental for the G2/M transition, initiating the complex series of events leading to mitosis. The kinase activity of P34cdc2 is tightly regulated through its association with regulatory subunits called cyclins, and by a series of activating and inhibitory phosphorylations.[5][6][7][8] Given its critical role in cell proliferation, P34cdc2 is a significant target for the development of novel anti-cancer therapeutics.[9]

These application notes provide detailed protocols for in vitro phosphorylation assays using the **P34cdc2 kinase fragment**, offering a robust system for studying kinase activity, identifying potential substrates, and screening for novel inhibitors.

Signaling Pathway and Regulation of P34cdc2

The activation of P34cdc2 is a multi-step process. It begins with the binding of a cyclin partner, typically Cyclin B for mitotic entry. This complex is then phosphorylated at an activating site (Threonine 161) by a CDK-activating kinase (CAK).[10] Concurrently, it is phosphorylated at inhibitory sites (Threonine 14 and Tyrosine 15) by Wee1 and Myt1 kinases.[7] The final activation step at the onset of mitosis is the dephosphorylation of these inhibitory sites by the Cdc25 phosphatase.[6]



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Caption: Regulation of P34cdc2 Kinase Activity.

Experimental Protocols

Protocol 1: In Vitro Phosphorylation Assay using Histone H1

This protocol describes a classic method to measure the kinase activity of P34cdc2 using a generic substrate, Histone H1, and radiolabeled ATP.

Materials:

- Active P34cdc2/Cyclin B complex
- Histone H1 (from calf thymus)
- Kinase Assay Buffer (5X): 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT, 5 mM EGTA
- ATP Solution: 10 mM ATP in sterile water

- [γ - ^{32}P]ATP (10 $\mu\text{Ci}/\mu\text{l}$)
- Trichloroacetic Acid (TCA), 25%
- Phosphocellulose paper (P81)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing:
 - 5 μl 5X Kinase Assay Buffer
 - 2.5 μl Histone H1 (1 mg/ml stock)
 - X μl active P34cdc2/Cyclin B (amount to be optimized)
 - X μl sterile distilled water to a final volume of 24 μl .
- Initiate the Reaction: Add 1 μl of a mix of cold ATP and [γ - ^{32}P]ATP to each reaction tube. A final ATP concentration of 100-200 μM is recommended.
- Incubation: Incubate the reaction tubes at 30°C for 20-30 minutes.
- Stop the Reaction: Spot 20 μl of each reaction mixture onto a labeled P81 phosphocellulose paper square.
- Washing:
 - Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
 - Perform one final wash with acetone for 2 minutes to dry the papers.
- Quantification: Place each dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: In Vitro Phosphorylation Assay using a Synthetic Peptide Substrate

This protocol utilizes a specific peptide substrate for a more targeted and potentially higher throughput assay format. A commonly used peptide is derived from the SV40 large T antigen.

[\[11\]](#)

Materials:

- Active P34cdc2/Cyclin B complex
- P34cdc2 Substrate Peptide (e.g., sequence: ADAQHATPPKKKRKVEDPKDF)[\[12\]](#)
- Kinase Assay Buffer (5X): 250 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT, 5 mM EGTA
- ATP Solution: 10 mM ATP in sterile water
- [γ -³²P]ATP (10 μ Ci/ μ l)
- Phosphoric acid, 75 mM
- Phosphocellulose paper (P81) or alternative capture method
- Scintillation counter and scintillation fluid

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine:
 - 10 μ l 5X Kinase Assay Buffer
 - 5 μ l P34cdc2 Substrate Peptide (stock concentration to be optimized based on K_m)
 - X μ l active P34cdc2/Cyclin B
 - 10 μ l ATP mix (containing cold ATP and [γ -³²P]ATP to a final concentration of 100-200 μ M)
 - Sterile distilled water to a final volume of 50 μ l.

- Incubation: Incubate at 30°C for 30 minutes.
- Termination and Detection: Follow steps 4-6 from Protocol 1.

Protocol 3: Non-Radioactive Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

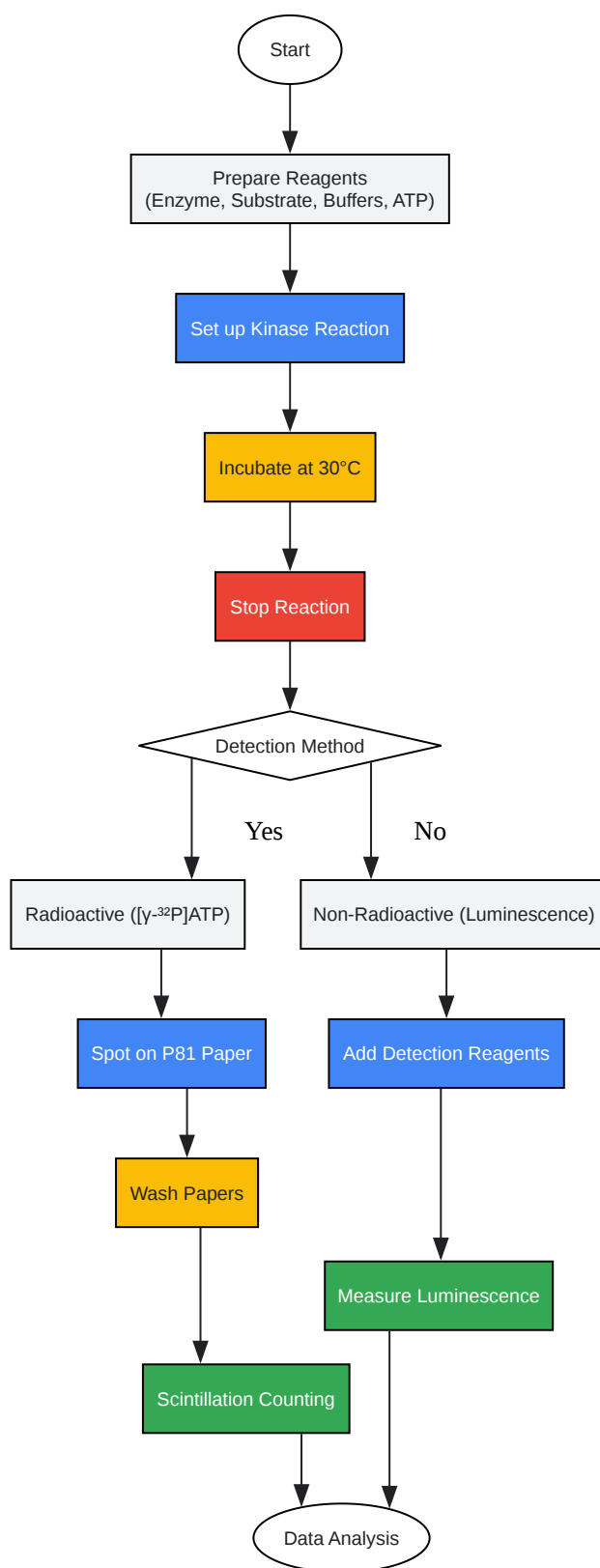
- Active P34cdc2/Cyclin B complex
- Substrate (Histone H1 or synthetic peptide)
- Kinase Assay Buffer (as described previously, without DTT if using certain commercial kits)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

- Kinase Reaction:
 - Set up the kinase reaction in a 96-well plate. Each well should contain P34cdc2, substrate, ATP, and kinase buffer in a final volume of 25 µl.
 - Include a "no enzyme" control to determine background ADP levels.
 - Incubate at 30°C for 30-60 minutes.
- ADP Detection:
 - Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 50 μ l of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
- Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and therefore to the kinase activity.

Experimental Workflow Diagram



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